4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
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Overview
Description
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C23H20N2O4 and a molecular weight of 388.427 g/mol . This compound is known for its unique structure, which includes a hydroxy(phenyl)acetyl group and a carbohydrazonoyl group attached to a phenyl ring, further esterified with 3-methylbenzoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps. One common method starts with the preparation of the hydroxy(phenyl)acetyl intermediate, which is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative. This intermediate is then esterified with 3-methylbenzoic acid using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbohydrazonoyl group can be reduced to form a hydrazine derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The hydroxy(phenyl)acetyl group can form hydrogen bonds with biological molecules, while the carbohydrazonoyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Similar structure with an ethoxy group instead of a methyl group.
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate: Contains a methoxy group on the phenyl ring.
Uniqueness
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
765296-87-5 |
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Molecular Formula |
C23H20N2O4 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C23H20N2O4/c1-16-6-5-9-19(14-16)23(28)29-20-12-10-17(11-13-20)15-24-25-22(27)21(26)18-7-3-2-4-8-18/h2-15,21,26H,1H3,(H,25,27)/b24-15+ |
InChI Key |
YXUGAJLOQGRVQE-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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